REACTION_CXSMILES
|
Cl.C[O:3][C:4]([C:6]1[N:7]([CH3:12])[CH:8]=[C:9]([NH2:11])[N:10]=1)=[O:5].[C:13](=[O:16])([O-])[OH:14].[Na+].C(=O)([O-])ON1C(=O)CC([CH2:26][CH:27]2[C:39]3[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=3[C:33]3[C:28]2=[CH:29][CH:30]=[CH:31][CH:32]=3)C1=O>>[CH:29]1[C:28]2[CH:27]([CH2:26][O:14][C:13]([NH:11][C:9]3[N:10]=[C:6]([C:4]([OH:3])=[O:5])[N:7]([CH3:12])[CH:8]=3)=[O:16])[C:39]3[C:34](=[CH:35][CH:36]=[CH:37][CH:38]=3)[C:33]=2[CH:32]=[CH:31][CH:30]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
8.24 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(=O)C=1N(C=C(N1)N)C
|
Name
|
|
Quantity
|
14.1 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
9-fluorenylmethylsuccinimidyl carbonate
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
C(ON1C(C(CC1=O)CC1C2=CC=CC=C2C=2C=CC=CC12)=O)([O-])=O
|
Type
|
CUSTOM
|
Details
|
After stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
into distilled water (60 ml), sodium hydroxide (4.2 g)
|
Type
|
ADDITION
|
Details
|
was added to the solution
|
Type
|
DISTILLATION
|
Details
|
followed by distillation under a reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved into a mixed solution of water and ethyleneglycoldimethylether (200 ml, 1:1
|
Type
|
CUSTOM
|
Details
|
v/v) to be used for the next reaction
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
After stirring the mixture overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC=1N=C(N(C1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 29.7 mmol | |
AMOUNT: MASS | 10.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |